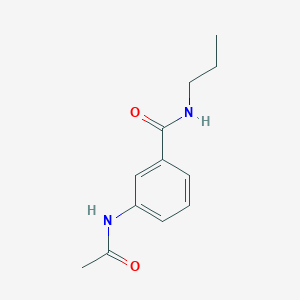

![molecular formula C19H26N2O4 B354884 2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid CAS No. 940468-56-4](/img/structure/B354884.png)

2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid, also known as BACA, is an important organic acid used in a variety of scientific applications. BACA is a cyclic anhydride of 2-({3-[(Butylamino)carbonyl]anilino}carbonyl)benzoic acid, which is a derivative of benzoic acid. BACA has a wide range of applications in synthetic organic chemistry, biochemistry, and pharmaceuticals. It is used in the synthesis of a variety of compounds, including peptides, proteins, and other biomolecules. BACA also has applications in the study of biochemical pathways and the development of drugs.

Applications De Recherche Scientifique

Chemical Synthesis Applications

Decarboxylative Condensation Reactions : A study demonstrated the reaction between acetoacetic acid and 2-cyclohexen-1-one, facilitated by aniline catalysts, leading to decarboxylative condensation products. This reaction is an example of creating complex molecules from simpler precursors through decarboxylation, relevant to the synthesis of cyclohexanecarboxylic derivatives (YasudaMichiko, 1975).

Palladium-Catalyzed Cyclization : Research on the palladium-catalyzed three-component cyclization of 2-bromocyclohex-1-enecarboxylic acids with carbon monoxide and arylhydrazines highlights a method to synthesize 2-anilinohydroisoindoline-1,3-diones. This process illustrates the utility of cyclohexanecarboxylic acid derivatives in creating nitrogen-containing heterocycles, which are significant in medicinal chemistry (Il Yoon & C. Cho, 2015).

Multicomponent Reaction Synthesis : A method involving the reaction between 2-formylbenzoic acid, various anilines, and HCN leads to the formation of 3-amino-4-(arylamino)-1H-isochromen-1-ones. This study showcases the application of cyclohexanecarboxylic acid derivatives in multicomponent reactions, offering a pathway to complex organic compounds with potential biological activities (T. Opatz & D. Ferenc, 2005).

Carbonylation of Alkanes : A study on the vanadium-catalyzed carboxylation of linear and cyclic C5 and C6 alkanes into carboxylic acids underlines the importance of cyclohexanecarboxylic acid derivatives in the field of carbonylation. This research provides insights into the synthesis of carboxylic acids from alkanes, a crucial step in organic synthesis and industrial chemistry (P. Reis et al., 2005).

Carboxylation Reactions : Another significant application is highlighted in the development of a photoinduced carboxylation reaction of benzylic and aliphatic C-H bonds with CO2. This reaction pathway offers a direct method to convert hydrocarbons to carboxylic acids, demonstrating the versatility of cyclohexanecarboxylic acid derivatives in synthesizing environmentally benign products (N. Ishida et al., 2019).

Propriétés

IUPAC Name |

2-[[3-(butylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4/c1-2-3-11-20-17(22)13-7-6-8-14(12-13)21-18(23)15-9-4-5-10-16(15)19(24)25/h6-8,12,15-16H,2-5,9-11H2,1H3,(H,20,22)(H,21,23)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUBGWQAQCANFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(2-methoxyethyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B354828.png)

![2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354874.png)

![2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354875.png)

![2-{[3-(Propionylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354877.png)

![2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354882.png)

![N-{3-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B354907.png)

![5-bromo-N-{3-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B354920.png)

![5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid](/img/structure/B354938.png)

![5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid](/img/structure/B354946.png)

![5-{4-[(3-Methylbutanoyl)amino]anilino}-5-oxopentanoic acid](/img/structure/B354948.png)

![5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354949.png)

![N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B354964.png)

![N-[4-(acetylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B354998.png)